![molecular formula C7H8O B14056619 8-Oxabicyclo[5.1.0]octa-2,4-diene CAS No. 33250-14-5](/img/structure/B14056619.png)
8-Oxabicyclo[5.1.0]octa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxabicyclo[510]octa-2,4-diene is a bicyclic organic compound with the molecular formula C7H8O It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octa-2,4-diene can be achieved through several methods. One common approach involves the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to isolate the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxabicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: Substitution reactions, particularly involving the oxygen atom, can yield a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-Oxabicyclo[5.1.0]octa-2,4-diene has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 8-Oxabicyclo[5.1.0]octa-2,4-diene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound’s oxygen atom plays a crucial role in forming new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxabicyclo[5.1.0]octa-2,5-diene
- 8-Azabicyclo[5.1.0]octa-2,4-diene
- 8-Phosphabicyclo[5.1.0]octa-2,4-diene
Uniqueness
8-Oxabicyclo[5.1.0]octa-2,4-diene is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
33250-14-5 |
|---|---|
Molekularformel |
C7H8O |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
8-oxabicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C7H8O/c1-2-4-6-7(8-6)5-3-1/h1-4,6-7H,5H2 |
InChI-Schlüssel |
ZWTYXNZNJCBZDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC2C1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


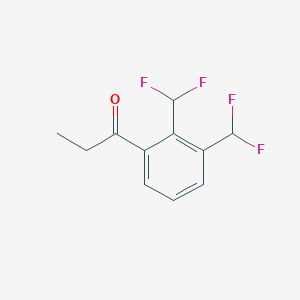
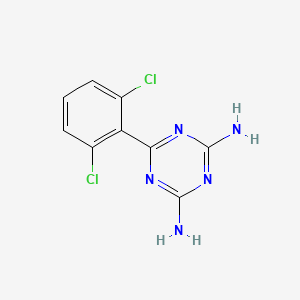

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
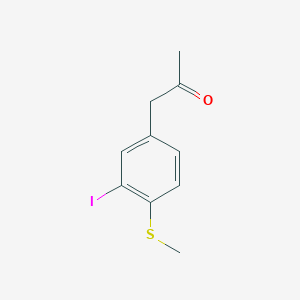
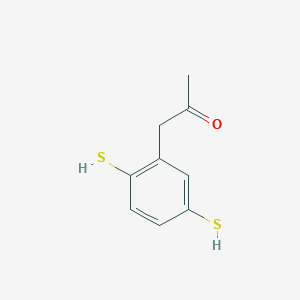

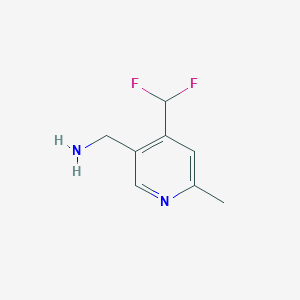
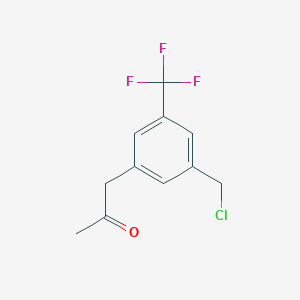
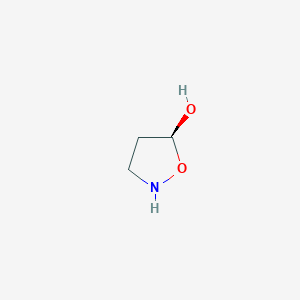
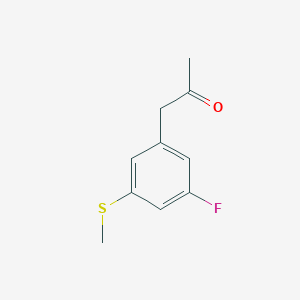
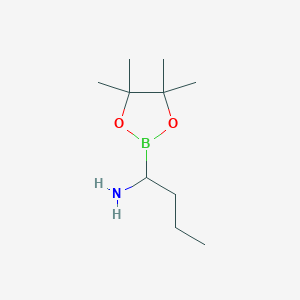
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
